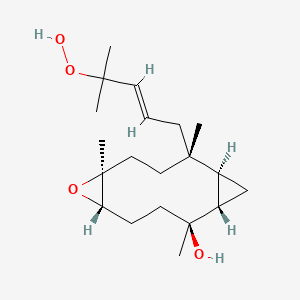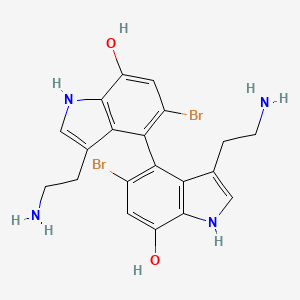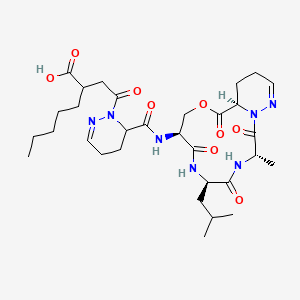
Microxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Microxine is a natural product found in Microxina with data available.
Aplicaciones Científicas De Investigación
Microxine as a Cdc2 Kinase Inhibitor
Microxine, isolated from the Australian marine sponge Microxina species, is identified as a new purine derivative. It exhibits the ability to inhibit cdc2 kinase activity, albeit weakly, with an IC(50) of 13 μM. This highlights its potential application in regulating cell cycle processes and possibly cancer research, given the role of cdc2 kinase in cell division (Killday et al., 2001).
Microarray Technologies in Biomedical Research
Although not directly about Microxine, it's important to note the broader context of microarray technologies in medical applications. These technologies are anticipated to significantly contribute to pharmaceutical development, disease diagnosis, and therapeutic intervention monitoring. They represent a pivotal advancement in understanding drug interactions and disease mechanisms (Petricoin et al., 2002).
Microbiome Study Methodologies
Research methodologies in microbiome studies are essential for understanding interactions between microorganisms and their environments, including potential applications for Microxine. These methodologies help in understanding biological processes and metabolic pathways, crucial for the effective use of compounds like Microxine in therapeutic contexts (Goodrich et al., 2014).
Omics Approaches in Microalgal Applications
Omics-based tactics in microalgal research provide insights into biosynthesis and metabolic flux regulation, which are relevant in understanding and applying compounds like Microxine. Understanding these metabolic pathways is crucial for their potential therapeutic applications (Mishra et al., 2019).
Use and Analysis of Microarray Data in Drug Discovery
Microarray data analysis significantly impacts drug discovery and development, including understanding the molecular interactions of compounds like Microxine. This technology aids in identifying genetic networks and drug response markers, essential for pharmaceutical research (Butte, 2002).
Propiedades
Nombre del producto |
Microxine |
|---|---|
Fórmula molecular |
C8H11N5O4S |
Peso molecular |
273.27 g/mol |
Nombre IUPAC |
2-[(7-methyl-8-oxo-9H-purin-6-yl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C8H11N5O4S/c1-13-5-6(9-2-3-18(15,16)17)10-4-11-7(5)12-8(13)14/h4H,2-3H2,1H3,(H,15,16,17)(H2,9,10,11,12,14) |
Clave InChI |
OTYWCUOKKIHICD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(NC1=O)N=CN=C2NCCS(=O)(=O)O |
Sinónimos |
microxine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Resorcin[4]arene](/img/structure/B1245682.png)


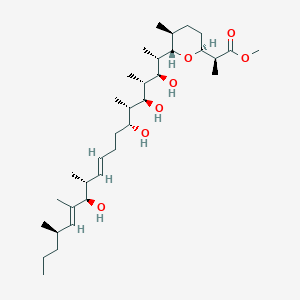
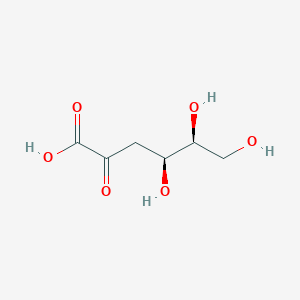

![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)

